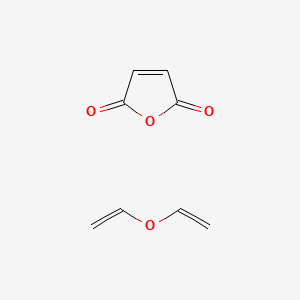
Divema
Descripción general
Descripción
Divema, is a versatile copolymer known for its unique alternating structure. This compound is formed by the copolymerization of maleic anhydride and vinyl ether, resulting in a polymer with alternating maleic anhydride and vinyl ether units. This copolymer is widely used in various applications due to its ability to undergo a variety of chemical reactions and its compatibility with different functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The copolymerization of maleic anhydride with vinyl ether is typically carried out through free radical polymerization. This process involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in an organic solvent like toluene or benzene. The reaction is conducted at elevated temperatures, usually around 60-80°C, to facilitate the formation of the copolymer .
Industrial Production Methods
In industrial settings, the production of maleic anhydride, polymer with vinyl ether, often involves bulk polymerization or solution polymerization techniques. Bulk polymerization is preferred for its simplicity and cost-effectiveness, while solution polymerization allows for better control over the molecular weight and distribution of the copolymer .
Análisis De Reacciones Químicas
Types of Reactions
Divema, undergoes various chemical reactions, including:
Hydrolysis: The anhydride groups can be hydrolyzed to form carboxylic acid groups.
Esterification: The carboxylic acid groups formed from hydrolysis can react with alcohols to form esters.
Amidation: The carboxylic acid groups can also react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions at room temperature.
Esterification: Requires an alcohol and a catalyst, such as sulfuric acid, at elevated temperatures.
Major Products Formed
Hydrolysis: Carboxylic acids.
Esterification: Esters.
Amidation: Amides.
Aplicaciones Científicas De Investigación
Divema, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Mecanismo De Acción
The mechanism of action of maleic anhydride, polymer with vinyl ether, is primarily based on the reactivity of the anhydride groups. These groups can undergo hydrolysis to form carboxylic acids, which can further react with various functional groups. This reactivity allows the copolymer to form stable conjugates with drugs, enhancing their stability and bioavailability . Additionally, the copolymer can form crosslinked networks, providing structural integrity and mechanical strength to the materials it is incorporated into .
Comparación Con Compuestos Similares
Divema, is unique due to its alternating copolymer structure, which imparts distinct properties compared to other copolymers. Similar compounds include:
Maleic anhydride, polymer with ethyl vinyl ether: Similar in structure but with different physical properties due to the ethyl group.
Maleic anhydride, polymer with methyl vinyl ether: Another similar compound with different solubility and reactivity characteristics.
These similar compounds share the ability to undergo various chemical reactions, but the specific properties and applications can vary based on the vinyl ether used in the copolymerization process .
Propiedades
Número CAS |
27100-68-1 |
|---|---|
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
ethenoxyethene;furan-2,5-dione |
InChI |
InChI=1S/C4H2O3.C4H6O/c5-3-1-2-4(6)7-3;1-3-5-4-2/h1-2H;3-4H,1-2H2 |
Clave InChI |
DQJJMWZRDSGUJP-UHFFFAOYSA-N |
SMILES |
C=COC=C.C1=CC(=O)OC1=O |
SMILES canónico |
C=COC=C.C1=CC(=O)OC1=O |
Key on ui other cas no. |
27100-68-1 |
Sinónimos |
Copolymer, Pyran DIVEMA Divinyl Ether Maleic Anhydride Copolymer Maleic Anhydride Divinyl Ether Maleic Anhydride Vinyl Ether MVE 2 MVE 5 MVE-2 MVE-5 NSC 46015 NSC-46015 NSC46015 Pyran Copolymer Vinyl Ether Maleic Anhydride Polyme |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















